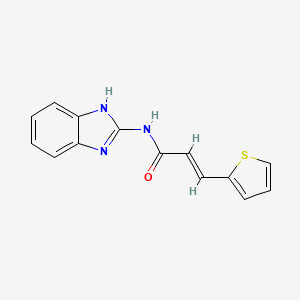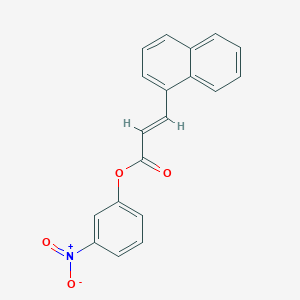
4-(propionylamino)-N-3-pyridinylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(propionylamino)-N-3-pyridinylbenzamide, also known as PPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PPB is a small molecule that has been found to have a range of potential applications in the field of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
4-(propionylamino)-N-3-pyridinylbenzamide has been found to have a range of potential applications in scientific research. It has been shown to inhibit the activity of the protein Hsp90, which is involved in the folding and stabilization of many proteins. This inhibition can lead to the degradation of certain proteins, making it a potential therapeutic target for cancer treatment.
4-(propionylamino)-N-3-pyridinylbenzamide has also been found to inhibit the activity of the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species. This inhibition can lead to a reduction in oxidative stress, making it a potential therapeutic target for diseases such as cardiovascular disease and diabetes.
Wirkmechanismus
4-(propionylamino)-N-3-pyridinylbenzamide exerts its effects by binding to the ATP binding site of Hsp90 and NADPH oxidase. This binding leads to the inhibition of their activity, which can have downstream effects on various cellular processes.
Biochemical and Physiological Effects:
4-(propionylamino)-N-3-pyridinylbenzamide has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and improve insulin sensitivity. It has also been shown to reduce blood pressure and improve endothelial function in animal models of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-(propionylamino)-N-3-pyridinylbenzamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. It is also relatively stable and has a long half-life, making it useful for long-term studies.
However, 4-(propionylamino)-N-3-pyridinylbenzamide also has some limitations. It can be difficult to obtain in large quantities, and its effects can be cell-type specific. This means that its effects may not be generalizable to all cell types.
Zukünftige Richtungen
There are several future directions for research on 4-(propionylamino)-N-3-pyridinylbenzamide. One area of interest is its potential as a therapeutic target for cancer treatment. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials.
Another area of interest is its potential as a therapeutic target for cardiovascular disease and diabetes. Further studies are needed to determine its effects on these diseases in animal models and in humans.
Finally, there is potential for 4-(propionylamino)-N-3-pyridinylbenzamide to be used as a tool for studying intracellular processes. Further studies are needed to determine its specificity and selectivity for its targets, as well as its effects on other cellular processes.
Synthesemethoden
4-(propionylamino)-N-3-pyridinylbenzamide is synthesized by reacting 3-aminopyridine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with propionyl chloride to form 4-(propionylamino)-N-3-pyridinylbenzamide. The synthesis process has been optimized to produce high yields of 4-(propionylamino)-N-3-pyridinylbenzamide with high purity.
Eigenschaften
IUPAC Name |
4-(propanoylamino)-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-2-14(19)17-12-7-5-11(6-8-12)15(20)18-13-4-3-9-16-10-13/h3-10H,2H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLIBIKJVWCTLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5830528.png)


![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5830539.png)
![2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5830546.png)
![N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5830553.png)


![5-(4-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5830586.png)
![methyl 4-methyl-3-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B5830590.png)

![N-{4-[(isobutylamino)carbonyl]phenyl}-2-nitrobenzamide](/img/structure/B5830599.png)

![N-[3-(dimethylamino)propyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5830623.png)